molecular formula C19H15NO3 B12881303 2-(2-Methoxystyryl)quinoline-8-carboxylic acid

2-(2-Methoxystyryl)quinoline-8-carboxylic acid

Cat. No.: B12881303
M. Wt: 305.3 g/mol
InChI Key: XFQFDWBBIMCVCM-PKNBQFBNSA-N
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Description

2-(2-Methoxystyryl)quinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxystyryl)quinoline-8-carboxylic acid typically involves the condensation of 2-methoxybenzaldehyde with 8-aminoquinoline-2-carboxylic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxystyryl)quinoline-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline-8-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(2-Methoxystyryl)quinoline-8-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methoxystyryl)quinoline-8-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-2-carboxylic acid
  • Quinoline-4-carboxylic acid
  • 2-Methylquinoline-3-carboxylic acid

Uniqueness

2-(2-Methoxystyryl)quinoline-8-carboxylic acid is unique due to the presence of the methoxystyryl group, which enhances its ability to interact with biological targets and improves its solubility in organic solvents. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific biological activities .

Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline-8-carboxylic acid

InChI

InChI=1S/C19H15NO3/c1-23-17-8-3-2-5-13(17)9-11-15-12-10-14-6-4-7-16(19(21)22)18(14)20-15/h2-12H,1H3,(H,21,22)/b11-9+

InChI Key

XFQFDWBBIMCVCM-PKNBQFBNSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3C(=O)O)C=C2

Canonical SMILES

COC1=CC=CC=C1C=CC2=NC3=C(C=CC=C3C(=O)O)C=C2

Origin of Product

United States

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